(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol
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Overview
Description
(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol is a complex organic compound with a molecular formula of C20H34O2 and a molecular weight of 306.4828 . This compound is known for its unique bicyclic structure, which includes an oxabicyclo ring system. It is also referred to as incensole, a compound found in the essential oil of olibanum (frankincense) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the extraction of essential oils from natural sources such as olibanum, followed by purification processes like distillation and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol has various scientific research applications, including:
Chemistry: Used as a model compound for studying bicyclic ring systems and their reactivity.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its use in traditional medicine for its purported health benefits.
Mechanism of Action
The mechanism of action of (1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Incensole: A stereoisomer of the compound with similar structural features and biological activities.
Isoincensole: Another stereoisomer with slight variations in its chemical structure.
Uniqueness
(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol is unique due to its specific stereochemistry and the presence of the oxabicyclo ring system, which imparts distinct chemical and biological properties compared to its stereoisomers .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19-,20+/m1/s1 |
InChI Key |
SSBZLMMXFQMHDP-JMGYLAPZSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@]2(CC[C@@](O2)([C@@H](CC1)O)C)C(C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |
Origin of Product |
United States |
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